molecular formula C21H18N2O3 B035253 Dihydrorhodamine 123 CAS No. 109244-58-8

Dihydrorhodamine 123

Cat. No.: B035253
CAS No.: 109244-58-8
M. Wt: 346.4 g/mol
InChI Key: FNEZBBILNYNQGC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dihydrorhodamine 123 (DHR123) is primarily targeted towards reactive oxygen species (ROS) such as peroxide and peroxynitrite . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .

Mode of Action

DHR123 is an uncharged and nonfluorescent dye that can passively diffuse across cell membranes . Once inside the cell, it is oxidized to cationic rhodamine 123 in the presence of ROS . This oxidation process results in the transformation of DHR123 from a non-fluorescent compound to a fluorescent one, enabling the detection of ROS within cells .

Biochemical Pathways

The biochemical pathway involved in the action of DHR123 is primarily the oxidative stress pathway. In the presence of ROS, DHR123 is oxidized to rhodamine 123, a process that can occur in the presence of a peroxidase or a similar catalyst . This allows for the detection of ROS at a single-cell level, providing insights into the oxidative stress status of the cell .

Pharmacokinetics

This allows DHR123 to enter cells and interact with intracellular ROS .

Result of Action

The primary result of DHR123 action is the generation of a fluorescent signal in the presence of ROS . This fluorescence is localized in the mitochondria, providing a visual indication of ROS presence . This can be used to assess the oxidative stress status of cells, which is crucial in various pathological conditions .

Action Environment

The action of DHR123 is influenced by the cellular environment. The presence of ROS is necessary for the oxidation of DHR123 to rhodamine 123 . Additionally, the lipophilic nature of DHR123 allows it to diffuse across cell membranes, suggesting that membrane permeability could influence its action . Furthermore, the fluorescence of rhodamine 123, the oxidized product of DHR123, can be influenced by the pH and polarity of the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrorhodamine 123 is synthesized through the reduction of rhodamine 123. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically takes place in an organic solvent like methanol or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Properties

IUPAC Name

methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEZBBILNYNQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148859
Record name Dihydrorhodamine 123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109244-58-8
Record name Dihydrorhodamine 123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrorhodamine 123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrorhodamine 123
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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